Home > Products > Screening Compounds P104493 > 1-Nitrosocyclohexyl Acetate
1-Nitrosocyclohexyl Acetate -

1-Nitrosocyclohexyl Acetate

Catalog Number: EVT-1579798
CAS Number:
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1-Nitrosocyclohexyl acetate is synthesized from cyclohexanone oxime through oxidation processes. It falls under the category of acyloxy nitroso compounds, which are characterized by their ability to release HNO upon hydrolysis. This compound has been studied for its chemical behavior and biological effects, particularly regarding its interactions with various biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-nitrosocyclohexyl acetate typically involves the oxidation of cyclohexanone oxime using lead tetraacetate. This reaction yields the desired nitroso compound through a series of mechanistic steps that include the formation of an intermediate that subsequently decomposes to release HNO .

The synthesis can be summarized in the following steps:

  1. Formation of Cyclohexanone Oxime: Cyclohexanone is treated with hydroxylamine to form cyclohexanone oxime.
  2. Oxidation: The oxime is oxidized using lead tetraacetate, leading to the formation of 1-nitrosocyclohexyl acetate.
  3. Purification: The product is purified through standard organic chemistry techniques such as recrystallization or chromatography.

The yield and purity of the final product are typically assessed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-nitrosocyclohexyl acetate is C9_{9}H15_{15}NO2_{2}. Its structure consists of a cyclohexyl group attached to an acetate moiety with a nitroso functional group. The key structural features include:

  • Nitroso Group: Responsible for the release of HNO.
  • Acyloxy Group: Contributes to the stability and hydrolysis rate of the compound.

Spectroscopic data indicates characteristic absorption bands in infrared spectroscopy, with notable peaks corresponding to carbonyl (C=O) and nitroso (N=O) groups, affirming its structural integrity .

Chemical Reactions Analysis

Reactions and Technical Details

1-Nitrosocyclohexyl acetate undergoes hydrolysis in aqueous environments, leading to the generation of HNO. The reaction can be represented as follows:

1 Nitrosocyclohexyl acetate+H2OCyclohexanol+HNO\text{1 Nitrosocyclohexyl acetate}+\text{H}_2\text{O}\rightarrow \text{Cyclohexanol}+\text{HNO}

The kinetics of this reaction show that 1-nitrosocyclohexyl acetate has a half-life of approximately 800 to 890 minutes at neutral pH, indicating a slow release profile that is beneficial for sustained pharmacological effects .

Additionally, minimal amounts of nitric oxide (NO) are produced during this process, which is advantageous for reducing potential side effects associated with NO donors .

Mechanism of Action

Process and Data

The mechanism by which 1-nitrosocyclohexyl acetate exerts its biological effects primarily involves the release of HNO, which interacts with various cellular targets. Upon hydrolysis, HNO acts as a signaling molecule that can modulate vascular tone by inducing vasorelaxation and inhibiting platelet aggregation.

Research indicates that HNO can enhance the activity of cGMP-dependent protein kinase I-alpha by forming disulfide bonds within its structure, thereby promoting vasodilation in blood vessels . This action is crucial for its therapeutic potential in treating cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 171.23 g/mol
  • Appearance: Typically a colorless liquid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited water solubility.
  • Stability: Stable under dry conditions but hydrolyzes in aqueous environments.

The slow hydrolysis rate at physiological pH allows for prolonged action compared to other nitroxyl donors, making it an attractive candidate for therapeutic applications .

Applications

Scientific Uses

1-Nitrosocyclohexyl acetate has been extensively studied for its potential applications in cardiovascular medicine due to its vasorelaxant properties. Some notable uses include:

  • Vasorelaxation Studies: Investigating mechanisms underlying vascular relaxation.
  • Antiplatelet Research: Exploring its role in inhibiting platelet aggregation.
  • Pharmacological Development: Serving as a model compound for developing new HNO donors with improved pharmacokinetics.
Pharmacological Characterization of 1-Nitrosocyclohexyl Acetate

Vasorelaxant Mechanisms in Vascular Smooth Muscle

Role of Soluble Guanylyl Cyclase (sGC) Activation in Endothelium-Independent Vasodilation

1-Nitrosocyclohexyl acetate (NCA) functions as a long-acting nitroxyl (HNO) donor, inducing potent vasodilation through soluble guanylyl cyclase (sGC) activation. In isolated murine aortic rings, NCA elicits concentration-dependent relaxation (EC₅₀ = 4.4 µM) that remains unaffected by endothelial denudation or nitric oxide (NO) scavengers like cPTIO. This confirms its endothelium-independent mechanism. The vasodilatory response is significantly inhibited by the sGC blocker ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), establishing sGC as the primary molecular target [1] [3].

Activation of sGC by NCA-derived HNO increases cyclic guanosine monophosphate (cGMP) production, which modulates vascular tone by reducing intracellular calcium levels in smooth muscle cells. This pathway is further validated by NCA's ability to suppress thromboxane A₂-induced platelet aggregation in a cGMP-dependent manner [1] [2]. Unlike classical NO donors, NCA exhibits superoxide resistance due to HNO's preferential reaction with thiols rather than reactive oxygen species, making it effective in oxidative stress-rich environments like atherosclerosis [1] [9].

Table 1: Key Characteristics of NCA-Mediated Vasodilation

PropertyObservationSignificance
EC₅₀4.4 µM (aortic rings)Potent vasodilator
Endothelium DependenceNoEffective in endothelial dysfunction
sGC InvolvementInhibited by ODQPrimary mechanism via cGMP elevation
NO Scavenger SensitivityInsensitive to cPTIODistinct from NO donors

Modulation by Voltage-Dependent K⁺ Channels and Calcitonin Gene-Related Peptide (CGRP) Receptors

NCA’s vasorelaxant effects involve synergistic interactions with voltage-dependent K⁺ (Kv) channels and calcitonin gene-related peptide (CGRP) receptors. Pharmacological inhibition of Kv channels with 4-aminopyridine (4-AP) reduces NCA-induced vasodilation by >50%, indicating that K⁺ efflux hyperpolarizes vascular smooth muscle cells, closing voltage-gated calcium channels [1]. In contrast, ATP-sensitive (KATP) and large-conductance Ca²⁺-activated K⁺ (BKCa) channel blockers (glibenclamide and iberiotoxin, respectively) do not alter NCA’s efficacy, confirming selectivity for Kv channels [1] [3].

CGRP receptor antagonism with CGRP₈–₃₇ also attenuates NCA’s effects. This is linked to HNO’s ability to directly activate CGRP receptors on sensory neurons, triggering vasodilatory signaling. Molecular studies reveal differential CGRP receptor expression in vascular beds: Coronary arteries predominantly express the canonical receptor (CLR/RAMP1), while meningeal arteries express both CLR/RAMP1 and adrenomedullin receptors (CLR/RAMP2). This explains tissue-specific responses to CGRP modulation [1] [7].

Table 2: Pharmacological Blockers of NCA-Induced Vasodilation

InhibitorTargetEffect on NCA VasodilationImplication
4-APKv channels>50% InhibitionHyperpolarization critical for relaxation
CGRP₈–₃₇CGRP receptorsSignificant inhibitionNeurogenic vasodilation involvement
ODQsGCNear-complete inhibitioncGMP pathway essential
Glutathione (GSH)HNO scavengerComplete abolitionConfirms HNO as active species

Comparative Efficacy in Atherosclerotic vs. Wild-Type Murine Models

NCA demonstrates preserved efficacy in disease models with vascular dysfunction. In apolipoprotein E-deficient (ApoE⁻/⁻) mice—a model of advanced atherosclerosis—NCA-induced vasodilation in aortic rings mirrors responses in wild-type (WT) mice (EC₅₀ ≈ 4.4 µM in both). This contrasts with some NO donors, which show impaired efficacy in atherosclerotic vessels due to superoxide-mediated inactivation [1] [2] [4].

The pathology resistance of NCA arises from HNO’s biochemical properties:

  • Superoxide Insensitivity: Unlike NO, HNO reacts minimally with superoxide (O₂⁻), allowing it to activate sGC even in high-oxidative-stress environments [1] [9].
  • cGMP-Dependent Signaling: NCA increases vascular cGMP in ApoE⁻/⁻ mice at levels comparable to WT, confirming unimpaired sGC stimulation [1] [4].
  • Structural Stability: NCA hydrolyzes slowly (t₁/₂ = 800–890 min), releasing low, sustained HNO concentrations that limit self-scavenging and enhance bioavailability [1] [3].

Table 3: NCA Efficacy in Murine Vascular Models

ModelVascular ResponseEC₅₀ (µM)Key Mechanism
Wild-Type MiceConcentration-dependent relaxation4.4sGC activation, Kv channel modulation
ApoE⁻/⁻ MiceUnimpaired relaxation4.4Sustained cGMP elevation despite oxidative stress
Endothelial-DenudedFull efficacy maintained4.4Confirmed endothelium independence

Properties

Product Name

1-Nitrosocyclohexyl Acetate

IUPAC Name

(1-nitrosocyclohexyl) acetate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-7(10)12-8(9-11)5-3-2-4-6-8/h2-6H2,1H3

InChI Key

GOPUAEYNVWXBPR-UHFFFAOYSA-N

Synonyms

1-nitrosocyclohexyl acetate

Canonical SMILES

CC(=O)OC1(CCCCC1)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.